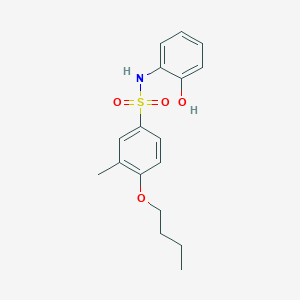
4-ethoxy-2,3-dimethyl-N-(4-methylpyridin-2-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-ethoxy-2,3-dimethyl-N-(4-methylpyridin-2-yl)benzenesulfonamide, also known as EMD 638683, is a chemical compound that has been extensively studied for its potential use in scientific research. This sulfonamide derivative has shown promising results in various studies, making it a popular choice for researchers in the field of medicinal chemistry.
Mecanismo De Acción
4-ethoxy-2,3-dimethyl-N-(4-methylpyridin-2-yl)benzenesulfonamide 638683 binds to the ATP-binding site of CK2, thereby preventing the transfer of phosphate groups to downstream substrates. This leads to the inhibition of CK2 activity and downstream signaling pathways.
Biochemical and Physiological Effects
4-ethoxy-2,3-dimethyl-N-(4-methylpyridin-2-yl)benzenesulfonamide 638683 has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and pancreatic cancer cells. It has also been shown to reduce inflammation in animal models of rheumatoid arthritis and multiple sclerosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-ethoxy-2,3-dimethyl-N-(4-methylpyridin-2-yl)benzenesulfonamide 638683 is its high selectivity for CK2, which minimizes off-target effects. However, its potency may vary depending on the cell type and experimental conditions. Additionally, its solubility in aqueous solutions may limit its use in certain assays.
Direcciones Futuras
For the study of 4-ethoxy-2,3-dimethyl-N-(4-methylpyridin-2-yl)benzenesulfonamide 638683 include further optimization of its pharmacological properties, such as its bioavailability and toxicity. It may also be studied in combination with other CK2 inhibitors or chemotherapeutic agents to enhance its efficacy. Additionally, its potential use in animal models of disease should be explored to further understand its therapeutic potential.
Métodos De Síntesis
The synthesis of 4-ethoxy-2,3-dimethyl-N-(4-methylpyridin-2-yl)benzenesulfonamide 638683 involves the reaction of 4-methyl-2-pyridinecarboxaldehyde with 2,3-dimethylbenzenesulfonyl chloride in the presence of anhydrous potassium carbonate. The resulting product is then treated with ethylamine to obtain the final compound in high yield.
Aplicaciones Científicas De Investigación
4-ethoxy-2,3-dimethyl-N-(4-methylpyridin-2-yl)benzenesulfonamide 638683 has been studied for its potential use as a selective inhibitor of the protein kinase CK2. This enzyme is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of CK2 has been shown to have therapeutic potential in cancer, inflammation, and neurodegenerative diseases.
Propiedades
Nombre del producto |
4-ethoxy-2,3-dimethyl-N-(4-methylpyridin-2-yl)benzenesulfonamide |
|---|---|
Fórmula molecular |
C16H20N2O3S |
Peso molecular |
320.4 g/mol |
Nombre IUPAC |
4-ethoxy-2,3-dimethyl-N-(4-methylpyridin-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C16H20N2O3S/c1-5-21-14-6-7-15(13(4)12(14)3)22(19,20)18-16-10-11(2)8-9-17-16/h6-10H,5H2,1-4H3,(H,17,18) |
Clave InChI |
UVNXZIKRPKTZPZ-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C(=C(C=C1)S(=O)(=O)NC2=NC=CC(=C2)C)C)C |
SMILES canónico |
CCOC1=C(C(=C(C=C1)S(=O)(=O)NC2=NC=CC(=C2)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[(4-iodophenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B273231.png)
![2,5-dimethyl-4-[(2-methyl-1H-imidazol-1-yl)sulfonyl]phenyl methyl ether](/img/structure/B273238.png)







![1-[(4-Ethylphenyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B273263.png)
![1-[(2,5-dibromophenyl)sulfonyl]-2-ethyl-1H-imidazole](/img/structure/B273281.png)